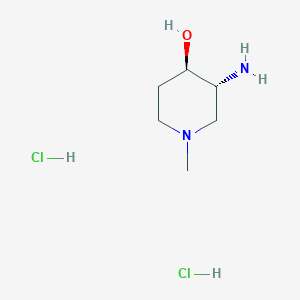

trans-3-Amino-1-methylpiperidin-4-ol dihydrochloride

CAS No.: 1609406-37-2

Cat. No.: VC4570047

Molecular Formula: C6H16Cl2N2O

Molecular Weight: 203.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609406-37-2 |

|---|---|

| Molecular Formula | C6H16Cl2N2O |

| Molecular Weight | 203.11 |

| IUPAC Name | (3R,4R)-3-amino-1-methylpiperidin-4-ol;dihydrochloride |

| Standard InChI | InChI=1S/C6H14N2O.2ClH/c1-8-3-2-6(9)5(7)4-8;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m1../s1 |

| Standard InChI Key | IYOFWUGRTTWMOR-BNTLRKBRSA-N |

| SMILES | CN1CCC(C(C1)N)O.Cl.Cl |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, (3R,4R)-3-amino-1-methylpiperidin-4-ol dihydrochloride, reflects its stereochemistry and salt form. The trans configuration of the amino and hydroxyl groups across the piperidine ring is critical for its biological interactions. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₆Cl₂N₂O |

| Molecular Weight | 203.11 g/mol |

| InChI Code | InChI=1S/C6H14N2O.2ClH/c1-8... |

| SMILES | CN1CCC(C(C1)N)O.Cl.Cl |

| CAS No. | 1609406-37-2 |

Synthetic Routes and Optimization

Core Synthesis Strategy

The synthesis begins with commercially available piperidine derivatives. A representative pathway involves:

-

Ring Functionalization: Introducing the methyl group at the 1-position via alkylation of piperidine-4-ol precursors under basic conditions.

-

Amino Group Installation: Stereoselective amination at the 3-position using ammonia or protected amines, often employing catalysts like palladium or nickel .

-

Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt, improving stability and handling.

Critical parameters include reaction temperature (typically 50–80°C), solvent choice (ethanol or methanol), and stoichiometric control to minimize side products such as cis isomers or over-alkylated derivatives .

Stereochemical Control

Achieving the trans configuration requires careful selection of starting materials and reaction conditions. For example, using trans-3,4-disubstituted piperidine intermediates or chiral auxiliaries ensures the desired stereochemistry . Catalytic hydrogenation or enzymatic resolution may further enhance enantiomeric excess .

Physicochemical and Analytical Profiling

Spectral Data

-

¹H NMR: Peaks at δ 3.41 (s, CH₂), 4.86–4.79 (s, piperidine CH₂), and 7.68 (s, NH₂) confirm the structure .

-

IR Spectroscopy: Bands at 1649 cm⁻¹ (C=O) and 3179 cm⁻¹ (N-H stretch) align with amine and hydroxyl functionalities .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 203.11 (M+H)⁺, consistent with the molecular formula.

Biological Activity and Mechanistic Insights

Neurotransmitter Receptor Interactions

Structural analogs of trans-3-amino-1-methylpiperidin-4-ol exhibit affinity for serotonin (5-HT) and dopamine receptors, implicating potential use in depression or Parkinson’s disease . For example, fentanyl-related 4-anilidopiperidines share similar binding modes at μ-opioid receptors, though the target compound’s specificity requires further validation .

Comparative Analysis with Related Piperidine Derivatives

| Compound | CAS No. | Key Differences | Biological Activity |

|---|---|---|---|

| 4-(Aminomethyl)-1-methylpiperidin-4-ol | 23804-63-9 | Aminomethyl vs. amino group | Unreported |

| 3,5-Bis(arylidene)-4-piperidones | Varies | Arylidene substituents | Cytotoxic (GI₅₀ 0.15–0.28 μM) |

The target compound’s simpler structure offers advantages in synthetic accessibility compared to highly substituted derivatives like those in Table 2 .

Future Directions and Applications

Drug Discovery

QSAR studies could identify optimal substituents for enhancing blood-brain barrier penetration or receptor selectivity. Hybrid molecules combining the piperidine core with known pharmacophores (e.g., benzodiazepines) may yield dual-acting therapeutics.

Industrial Scale-Up

Continuous flow chemistry and biocatalytic methods present opportunities to improve yield and reduce waste in large-scale synthesis . Partnerships with academic and industrial labs will accelerate translational research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume